

Intermittent-access two-bottle choice test using RTI-13951-33

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Compound of Interest

Compound Name: RTI-13951-33

Cat. No.: B610583

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Here are the detailed Application Notes and Protocols for the intermittent-access two-bottle choice test using **RTI-13951-33**.

Application Notes

Introduction to RTI-13951-33

RTI-13951-33 is a novel, potent, and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a brain region critically involved in reward, motivation, and the development of addiction.[1][3] Studies have implicated GPR88 in a range of neuropsychiatric disorders, including substance use disorders.[4][5] **RTI-13951-33** is a valuable pharmacological tool for investigating the in vivo functions of GPR88 and holds promise as a lead compound for the development of therapeutics for addiction.[2][4]

Mechanism of Action

RTI-13951-33 acts as an agonist at the GPR88 receptor.[6] GPR88 is a Gi/o-coupled receptor, and its activation by an agonist like **RTI-13951-33** is expected to lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is thought to modulate neuronal excitability and neurotransmitter release in the striatum, thereby influencing reward-related behaviors.[6][7]

Preclinical Efficacy in Substance Use Models

Preclinical studies have demonstrated the efficacy of **RTI-13951-33** in reducing alcohol consumption and seeking behaviors in rodent models.[2][4] Specifically, in an intermittent-

access two-bottle-choice paradigm, **RTI-13951-33** has been shown to significantly decrease excessive voluntary alcohol intake in mice.[2] This effect was found to be specific to GPR88, as it was absent in GPR88 knockout mice.[2] These findings suggest that **RTI-13951-33** may have therapeutic potential for treating alcohol use disorder and possibly other substance use disorders, such as cocaine addiction.[4]

Pharmacokinetics

RTI-13951-33 is a brain-penetrant small molecule with favorable pharmacokinetic properties for in vivo behavioral studies.[4][5] It is water-soluble, which facilitates its administration.[5] The compound's ability to cross the blood-brain barrier allows it to reach its target, the GPR88 receptors in the striatum, and exert its pharmacological effects.[4]

Data Presentation

Table 1: In Vitro Pharmacological Profile of RTI-13951-33

Parameter	Value	Reference
Target Receptor	GPR88	Ben Hamida et al., 2022[5]
Action	Agonist	Ben Hamida et al., 2022[5]
EC50 (cAMP assay)	~25 nM	[1]

Table 2: In Vivo Efficacy of RTI-13951-33 on Alcohol Consumption in an Intermittent-Access Two-Bottle Choice Test in C57BL/6J Mice

Treatment Group	Alcohol Intake (g/kg/24h)	Water Intake (ml/24h)	n	p-value (vs. Saline)	Reference
Saline	~4.5	~4.0	11	-	Ben Hamida et al., 2022[8]
RTI-13951-33 (30 mg/kg, i.p.)	~2.5	~4.0	8	< 0.05	Ben Hamida et al., 2022[8]

Data are approximated from graphical representations in Ben Hamida et al., 2022. For precise values, refer to the original publication.[\[8\]](#)

Table 3: Pharmacokinetic Properties of RTI-13951-33 in Mice

Parameter	Value	Reference
Administration Route	Intraperitoneal (i.p.)	Rahman et al., 2023 [7]
Brain Penetration	Yes	Ben Hamida et al., 2022 [4]
Half-life (plasma)	0.7 h	Rahman et al., 2023 [7]
Brain/Plasma Ratio (30 min)	0.4	Rahman et al., 2023 [7]

Experimental Protocols

Protocol 1: Intermittent-Access Two-Bottle Choice Test for Cocaine with RTI-13951-33

This protocol is adapted from established intermittent-access procedures for alcohol and oral self-administration protocols for cocaine.

1. Animals:

- Adult male C57BL/6J mice (8-10 weeks old) are suitable for this study.
- House animals individually to accurately measure fluid consumption.
- Maintain a 12:12-h light-dark cycle with ad libitum access to food and water, except as noted in the protocol.

2. Materials:

- Standard mouse cages with two sipper tubes.
- Cocaine hydrochloride (dissolved in tap water).
- **RTI-13951-33** (dissolved in sterile 0.9% saline).

- Vehicle (sterile 0.9% saline).
- Quinine hydrochloride (optional, for taste adulteration to assess motivation).

3. Experimental Procedure:

a. Habituation (1 week):

- Acclimate mice to individual housing and the two-bottle setup. Provide two bottles of tap water.

b. Intermittent Cocaine Access (4-6 weeks):

- On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide one bottle with a cocaine solution and one bottle with tap water for 24 hours.^[1]
- Start with a low concentration of cocaine (e.g., 0.05 mg/ml) and gradually increase to a stable concentration (e.g., 0.2 mg/ml) over the first 1-2 weeks. To mitigate taste aversion, the cocaine solution can be sweetened with saccharin (e.g., 0.2%).
- On the intervening days (e.g., Tuesday, Thursday, Saturday, Sunday), provide two bottles of tap water.^[1]
- Measure the volume of fluid consumed from each bottle daily to the nearest 0.1 ml. Weigh the mice weekly.
- Alternate the position of the cocaine and water bottles between sessions to control for side preference.

c. **RTI-13951-33** Treatment:

- Once a stable baseline of cocaine consumption is established, begin the treatment phase.
- On the test day, 30 minutes before the presentation of the cocaine and water bottles, administer **RTI-13951-33** (e.g., 30 mg/kg, i.p.) or vehicle.
- A within-subjects crossover design is recommended, where each mouse receives both the drug and vehicle treatment on different weeks, with a washout period in between.

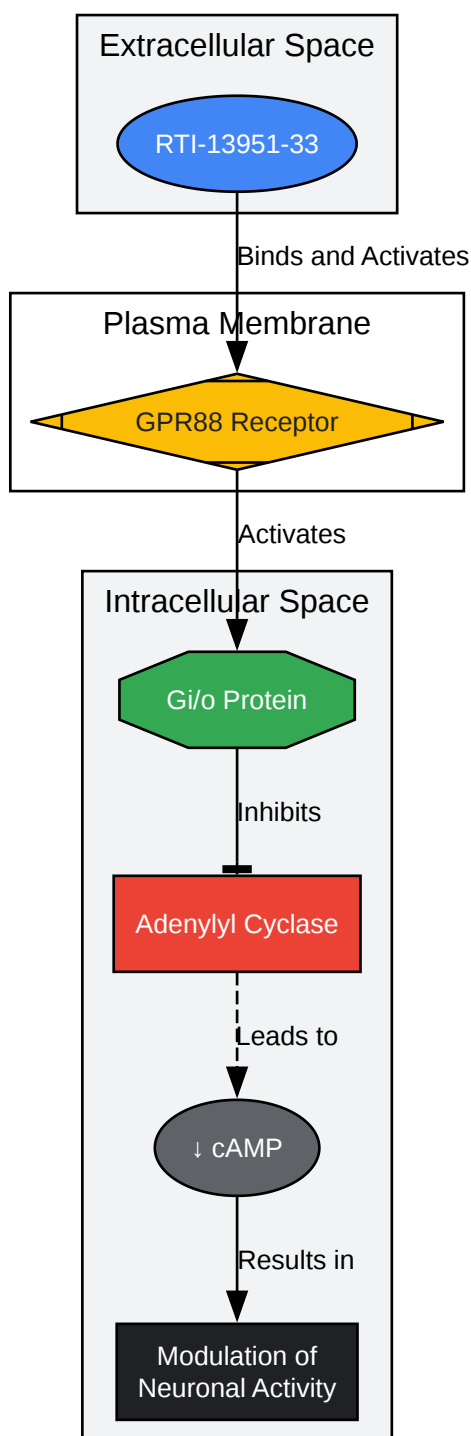
d. (Optional) Quinine Adulteration:

- To assess the motivation to consume cocaine, a bitterant like quinine can be added to the cocaine solution (e.g., 0.1 g/L).
- Compare the consumption of the quinine-adulterated cocaine solution in vehicle- and **RTI-13951-33**-treated animals.

4. Data Analysis:

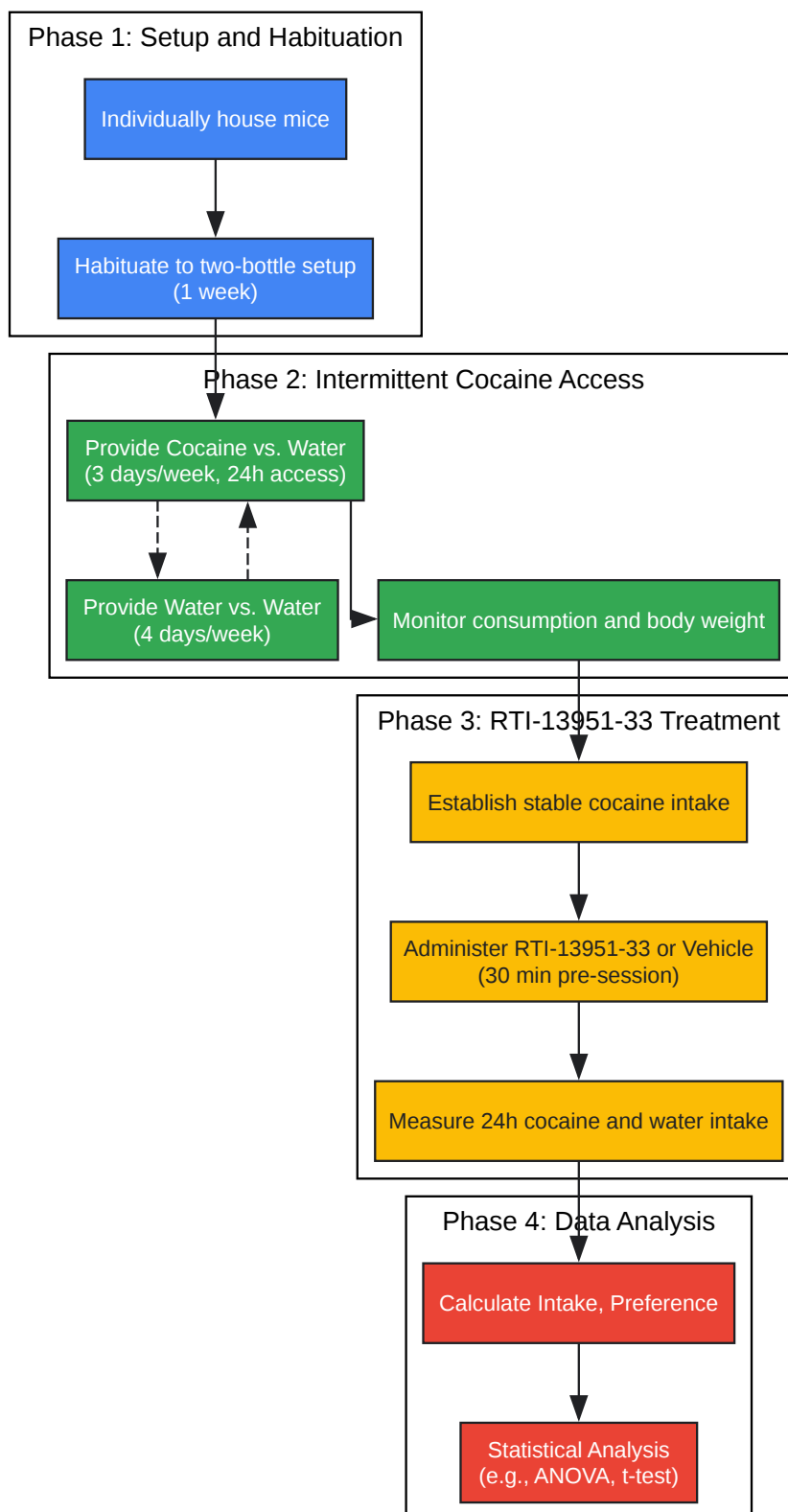
- Calculate cocaine intake (mg/kg/24h), water intake (ml/24h), and total fluid intake (ml/kg/24h).
- Calculate cocaine preference as the ratio of cocaine solution consumed to the total volume of fluid consumed.
- Analyze the data using appropriate statistical tests, such as a repeated-measures ANOVA or a paired t-test, to compare the effects of **RTI-13951-33** and vehicle on cocaine consumption and preference.

Mandatory Visualization



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Caption: GPR88 signaling pathway activated by **RTI-13951-33**.



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Caption: Intermittent-access two-bottle choice experimental workflow.

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